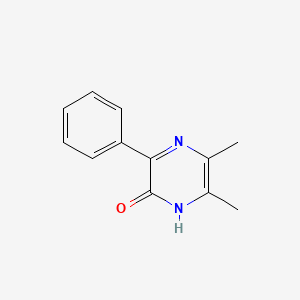

2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-

Description

Overview of 2(1H)-Pyrazinone Heterocycles in Synthetic Organic Chemistry

The 2(1H)-pyrazinone scaffold is a prominent heterocyclic framework that has garnered considerable attention in synthetic organic chemistry. guidechem.com These six-membered nitrogen-containing rings are not only components of various natural products but also serve as crucial building blocks in the synthesis of a multitude of bioactive molecules. nih.gov The inherent chemical functionalities of the pyrazinone core allow for diverse substitutions, making it a versatile template for developing new chemical entities. guidechem.com

The significance of the 2(1H)-pyrazinone scaffold is underscored by its presence in a wide array of natural substances with interesting biological activities. Examples include compounds isolated from microorganisms like Aspergillus flavus and various species of Streptomyces. Beyond its natural occurrence, the pyrazinone nucleus is a key element in the design and synthesis of pharmacologically active agents. guidechem.com Its utility is demonstrated by its incorporation into drugs targeting a range of diseases.

Synthetic methodologies for constructing the 2(1H)-pyrazinone ring are well-established and varied, allowing for the preparation of diversely substituted derivatives. Key synthetic strategies include the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a method first described in the mid-20th century that remains one of the most important approaches. Other notable methods involve the synthesis from diketopiperazines or the construction from acyclic precursors like α-amino ketones and α-haloacetyl halides, a route pioneered by Tota and Elderfield which allows for the preparation of non-symmetrically substituted pyrazinones. The versatility of these synthetic routes provides chemists with the tools to create extensive libraries of pyrazinone derivatives for further investigation.

Table 1: Selected Synthetic Approaches to the 2(1H)-Pyrazinone Core

| Method | Precursors | Key Bond Formations | Reference |

| Jones, Karmas, and Spoerri Method | α-Amino acid amide and 1,2-dicarbonyl compound | One-pot condensation forming N-1 to C-6 and N-4 to C-5 bonds | |

| Tota and Elderfield Synthesis | α-Amino ketone and α-haloacetyl halide | Condensation followed by reaction with a nitrogen source and ring closure | |

| From Diketopiperazines | Diketopiperazines (2,5-piperazinediones) | Dehydration/oxidation of the diketopiperazine ring |

This table provides a summary of major synthetic routes to the 2(1H)-pyrazinone scaffold.

Academic Relevance of the 5,6-dimethyl-3-phenyl-2(1H)-Pyrazinone Structural Motif

A thorough review of contemporary scientific literature and chemical databases reveals a notable lack of specific research focused on the 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- structural motif. While the broader class of substituted 2(1H)-pyrazinones is widely studied, this particular combination of a phenyl group at the 3-position and methyl groups at the 5- and 6-positions does not appear as a primary subject of investigation in the available academic and patent literature.

Consequently, there are no specific research findings, data tables, or detailed discussions to report regarding the unique synthesis, chemical properties, or biological activities of 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone. The academic relevance of this specific motif remains undefined within the public domain of chemical research.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a scientifically accurate and thorough overview of the chemical compound 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, based on currently available scientific knowledge.

The scope of this article is therefore twofold:

To introduce the broader significance of the 2(1H)-pyrazinone scaffold in synthetic and medicinal chemistry, providing a foundational context for understanding the potential characteristics of its derivatives.

To accurately report on the current status of academic research concerning the specific 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone motif.

This outline acknowledges the current limitations in the available literature and aims to provide a clear and honest representation of the state of research on this specific compound.

Structure

3D Structure

Properties

CAS No. |

100142-33-4 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5,6-dimethyl-3-phenyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H12N2O/c1-8-9(2)14-12(15)11(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15) |

InChI Key |

UMGSSMTWYYJZTE-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C(=O)N1)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Pyrazinone, 5,6 Dimethyl 3 Phenyl and Its Analogues

Strategies for the Construction of the 2(1H)-Pyrazinone Core Structure

The construction of the 2(1H)-pyrazinone ring can be achieved through various synthetic routes, primarily involving the cyclization of acyclic precursors. These methods offer pathways to a wide range of substituted pyrazinones by varying the starting materials.

Synthesis from Acyclic Precursors

Acyclic precursors provide the necessary atoms to form the heterocyclic ring through intramolecular or intermolecular reactions. The choice of precursors and reaction conditions dictates the substitution pattern of the final pyrazinone product.

A foundational method for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones was reported by Tota and Elderfield in 1942. rsc.orgnih.gov This approach involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. rsc.org The α-amino ketone provides the N-1, C-5, and C-6 atoms of the pyrazinone ring, while the α-haloacetyl halide supplies the C-2 and C-3 atoms. rsc.orgnih.gov

The initial condensation reaction forms a ketoamide intermediate. Subsequent treatment of this intermediate with ammonia (B1221849), in the presence of sodium iodide, leads to a dihydropyrazine (B8608421). rsc.orgnih.gov This dihydropyrazine is then oxidized by air to yield the final 2(1H)-pyrazinone. rsc.orgnih.gov The reactivity of the α-haloacetyl halide is a critical factor, with bromoacetyl bromide generally providing the best results. semanticscholar.org A significant challenge with this method is the potential for self-condensation of the free α-amino ketone, which can be mitigated by carefully controlling the reaction conditions. semanticscholar.org

Table 1: Key Features of the Tota and Elderfield Synthesis

| Feature | Description |

| Precursors | α-Amino ketone/aldehyde hydrochloride and α-haloacetyl halide |

| Intermediate | Ketoamide, followed by dihydropyrazine |

| Key Steps | Condensation, cyclization with ammonia, and air oxidation |

| Substituent Origin | N-1, C-5, C-6 from α-amino ketone; C-2, C-3 from α-haloacetyl halide |

| Challenge | Self-condensation of the α-amino ketone |

One of the most prominent and widely utilized methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This approach, first described by R. G. Jones in 1949, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.orgsemanticscholar.org This method has been the subject of numerous studies to optimize reaction conditions and explore its regioselectivity. rsc.orgsemanticscholar.org

When an unsymmetrical 1,2-dicarbonyl compound is used, the reaction can potentially yield two isomeric products. rsc.orgnih.gov For instance, the reaction of various α-amino acid amides with methylglyoxal (B44143) typically results in the formation of the 5-methyl-2(1H)-pyrazinone as the major or sole isomer. rsc.orgnih.gov However, the regioselectivity can be influenced by the reaction conditions; the presence of sodium bisulfite in the reaction mixture has been shown to favor the formation of the 6-methyl isomer. rsc.orgnih.gov Furthermore, the use of α-aminohydroxamic acids instead of α-amino acid amides allows for the preparation of 1-hydroxy-2(1H)-pyrazinones, which can be subsequently reduced to the corresponding pyrazinones. nih.gov

Table 2: Regioselectivity in the Condensation of α-Amino Acid Amides with Methylglyoxal

| Condition | Major Product |

| Standard Conditions | 5-methyl-2(1H)-pyrazinone |

| Presence of Sodium Bisulfite | 6-methyl-2(1H)-pyrazinone |

The synthesis of 3,6-disubstituted 2(1H)-pyrazinones can also be achieved through the reaction of 2-chloro ketone oximes with α-amino acid esters. nih.govsemanticscholar.org This method involves the formation of bonds between N-1 and C-2, and between N-4 and C-5. semanticscholar.org The reaction proceeds through an N-(2-oximinoalkyl)-amino acid ester intermediate. semanticscholar.org

This synthetic strategy has been successfully applied to the preparation of natural products, such as deoxyaspergillic acid. nih.govsemanticscholar.org The synthesis of deoxyaspergillic acid involves the reaction of 1-chloro-3-methyl-2-pentanone oxime with L-leucine ethyl ester to form the corresponding N-(2-oximinoalkyl)-amino acid ester. semanticscholar.org This intermediate then undergoes a series of transformations including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally, treatment with ammonia followed by oxidation to yield the pyrazinone ring. semanticscholar.org

A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones was developed by Vekemans and co-workers in 1983, known as Hoornaert's method. rsc.orgnih.gov This synthesis involves the treatment of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride or oxalyl bromide. rsc.orgnih.gov The reaction is typically carried out in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures or at room temperature for an extended period. rsc.orgnih.gov

The mechanism of this reaction begins with the acylation of the α-aminonitrile to form an oxamoyl halide, establishing the bond between N-1 and C-2. rsc.orgnih.gov This is followed by the addition of HX to the nitrile group and tautomerization to an enamine. Subsequent cyclization forms a pyrazine-2,3-dione intermediate through the formation of the N-4 to C-3 bond. rsc.orgnih.gov This intermediate then reacts with the excess oxalyl halide, leading to the introduction of a halogen atom at the 3-position. rsc.orgnih.gov The addition of a catalytic amount of DMF can accelerate this halogenation step. nih.gov

Table 3: Hoornaert's Method for 3,5-Dihalo-2(1H)-pyrazinones

| Reactants | Product | Key Features |

| α-Aminonitrile and excess Oxalyl Halide | 3,5-Dihalo-2(1H)-pyrazinone | Forms N-1-C-2 and N-4-C-3 bonds. Involves a pyrazine-2,3-dione intermediate. DMF can catalyze the halogenation. |

In 1975, Cheeseman and colleagues described a synthetic sequence for the pyrazinone core that serves as an alternative to the Strecker reaction, thereby avoiding the use of highly toxic trimethylsilyl (B98337) cyanide. rsc.orgnih.gov The key steps in this strategy are the formation of the C-3–N-4 bond and a cyclization between N-1 and C-6. rsc.orgnih.gov

The synthesis commences with the reaction of diethyl oxalate (B1200264) with an equimolar amount of 2,2-dimethoxyethylamine to produce an oxamate (B1226882). rsc.orgsemanticscholar.org This oxamate is then converted to the corresponding N-benzyl-N′-(2,2-dimethoxyethyl)oxamide by reacting it with benzylamine. rsc.org The N-1-protected oxamide (B166460) undergoes cyclization in refluxing acetic acid with a catalytic amount of HCl to yield a pyrazinedione. rsc.org This pyrazinedione can be further functionalized, for example, by treatment with hexamethyldisilazane (B44280) (HDMS) to afford 1-benzyl-3-trimethylsilyloxypyrazin-2(1H)-one, a precursor for pyrazine (B50134) nucleosides. rsc.org

A similar approach was adapted for a multi-kilogram scale synthesis where the cyclization precursor contained an acetyl group instead of the dimethylacetal-protected aldehyde. rsc.org Acidic treatment of this precursor yielded 6-methyl-pyrazine-2,3-dione. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Ugi-based MCRs, in particular, have been successfully employed for the expedient assembly of various 2(1H)-pyrazinone frameworks.

A notable four-component Ugi reaction involves the condensation of arylglyoxals, primary amines, α-azidovinyl acids, and isocyanides. semanticscholar.orgnih.govnih.govznaturforsch.com This reaction proceeds to form an azide (B81097) intermediate, which, upon treatment with triphenylphosphine, undergoes a domino sequence of Staudinger, aza-Wittig, and isomerization reactions to afford the desired polysubstituted pyrazin-2(1H)-ones in good yields. semanticscholar.orgnih.govnih.govznaturforsch.com This one-pot approach allows for the introduction of a wide variety of substituents on the pyrazinone core by simply varying the starting materials.

The versatility of this method is demonstrated by the range of reactants that can be successfully employed, leading to a diverse library of pyrazinone derivatives. The reaction conditions are generally mild, further enhancing the utility of this synthetic strategy.

Table 1: Examples of Polysubstituted Pyrazin-2(1H)-ones Synthesized via a Four-Component Ugi Reaction Sequence semanticscholar.org

| Arylglyoxal (R1) | Primary Amine (R2) | Isocyanide (R3) | Overall Yield (%) |

|---|---|---|---|

| Phenylglyoxal | Benzylamine | tert-Butyl isocyanide | 75 |

| 4-Chlorophenylglyoxal | Cyclohexylamine | Benzyl isocyanide | 72 |

| 4-Methoxyphenylglyoxal | Allylamine | Ethyl isocyanoacetate | 68 |

Ring Transformations for 2(1H)-Pyrazinone Synthesis

Ring transformation reactions provide an alternative and elegant approach to the synthesis of 2(1H)-pyrazinones from pre-existing heterocyclic systems.

A novel strategy for the synthesis of 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates. researchgate.netresearchgate.netresearchgate.net These oxazole (B20620) derivatives, when subjected to a base-mediated reaction with reagents containing an active methylene (B1212753) group, such as p-toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, undergo a ring expansion to yield the 2(1H)-pyrazinone core. researchgate.netresearchgate.net

The proposed mechanism for this transformation begins with the deprotonation of the active methylene group of the reagent by a base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting carbanion then executes a nucleophilic attack on the C-2 position of the mesoionic oxazole. Subsequent proton transfer and ring-opening, followed by intramolecular cyclization and elimination, lead to the formation of the 2(1H)-pyrazinone ring. researchgate.net

One of the earliest and most established methods for synthesizing 2(1H)-pyrazinones involves the rearrangement of diketopiperazines, which are readily available from the dehydration of amino acids. researchgate.netresearchgate.netresearchgate.net This method, first developed by Baxter and Spring in 1947, initially involved the conversion of diketopiperazines into chloropyrazine intermediates by heating with phosphoryl chloride (POCl3). researchgate.netresearchgate.net These chloropyrazines were then transformed into the corresponding 2(1H)-pyrazinones by treatment with an alkali or sodium ethoxide followed by acid hydrolysis. researchgate.netresearchgate.net

A more direct conversion was later reported, where treatment of diketopiperazines with phosphoryl chloride directly yielded the 2(1H)-pyrazinone, presumably through the loss of hydrogen chloride from a monochloro dihydropyrazine intermediate. researchgate.net This method has been successfully applied to both symmetrical and unsymmetrical diketopiperazines, providing access to a range of substituted 2(1H)-pyrazinones.

Table 2: Synthesis of 2(1H)-Pyrazinones from Diketopiperazines researchgate.net

| Diketopiperazine | Reagent | Resulting 2(1H)-Pyrazinone |

|---|---|---|

| DL-Alanine anhydride | POCl3 | 3,6-Dimethyl-2(1H)-pyrazinone |

| DL-Isoleucine anhydride | POCl3 | 3,6-Di-sec-butyl-2(1H)-pyrazinone |

| DL-Phenylglycine anhydride | POCl3 | 3,6-Diphenyl-2(1H)-pyrazinone |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and their application in the construction of heterocyclic systems, including 2(1H)-pyrazinones, is well-documented. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds under mild and efficient conditions.

Palladium-catalyzed site-selective cross-coupling reactions are a valuable tool for the functionalization of pre-formed pyrazinone rings. For instance, 3,5-dihalo-2(1H)-pyrazinones can serve as versatile building blocks where the halogen atoms can be selectively replaced with various aryl or heteroaryl groups through palladium-catalyzed coupling reactions. researchgate.netresearchgate.net This allows for the late-stage diversification of the pyrazinone scaffold.

Furthermore, palladium(II)-catalyzed cascade reactions have been developed for the de novo synthesis of the pyrazine ring. An efficient method for synthesizing unsymmetrical 2,6-disubstituted pyrazines involves a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids. researchgate.net This transformation proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation.

Ugi Reaction Applications in Pyrazinone Synthesis

The Ugi four-component reaction (Ugi-4CR) stands out as a particularly powerful multicomponent reaction for the synthesis of complex molecules, including 2(1H)-pyrazinones. semanticscholar.orgnih.govnih.govznaturforsch.com As detailed in the section on multicomponent reaction strategies, the Ugi reaction provides a convergent and highly flexible route to polysubstituted pyrazinones.

The classical Ugi reaction brings together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate. By carefully selecting the components, this intermediate can be designed to undergo subsequent cyclization to form the pyrazinone ring. For example, using an α-azidovinyl acid as the acidic component leads to an azide intermediate that can be readily converted to the pyrazinone through a Staudinger/aza-Wittig sequence. semanticscholar.orgnih.govnih.govznaturforsch.com

Another Ugi-based strategy employs an N-Boc protected amino acid. Following the four-component condensation, a deprotection and cyclization step, often mediated by trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCE), yields the desired pyrazinone. researchgate.net The ability to introduce four points of diversity in a single step makes the Ugi reaction a highly attractive method for generating libraries of pyrazinone analogues for biological screening.

Targeted Synthesis of 5,6-dimethyl-3-phenyl-2(1H)-Pyrazinone

The synthesis of the specific target compound, 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone, can be efficiently achieved through the well-established one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method pioneered by Jones and later refined by Karmas and Spoerri. semanticscholar.orgresearchgate.net This approach is one of the most important and widely used methods for the construction of the 2(1H)-pyrazinone core. semanticscholar.org

For the synthesis of 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone, the requisite starting materials are phenylglycine amide and 2,3-butanedione (B143835) (also known as diacetyl). The reaction involves the condensation of the amino group of phenylglycine amide with one of the carbonyl groups of 2,3-butanedione, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazinone ring.

The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, or an organic base like piperidine. researchgate.net The use of the hydrohalide salt of the amino acid amide is also common, as these are often more stable and readily available. researchgate.net This method allows for the direct and regioselective formation of the desired 3,5,6-trisubstituted 2(1H)-pyrazinone.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- |

| 3,6-Dimethyl-2(1H)-pyrazinone |

| 3,6-Di-sec-butyl-2(1H)-pyrazinone |

| 3,6-Diphenyl-2(1H)-pyrazinone |

| 3-(sec-Butyl)-6-isobutyl-2(1H)-pyrazinone |

| p-Toluenesulfonylmethyl isocyanide |

| Ethyl isocyanoacetate |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Phosphoryl chloride |

| Phenylglycine amide |

| 2,3-Butanedione |

| Triphenylphosphine |

| Trifluoroacetic acid |

| Palladium(II) acetate |

| Arylboronic acids |

Regioselective Synthesis Strategies for Dimethylation at C-5 and C-6

A primary and effective strategy for synthesizing 2(1H)-pyrazinones is the condensation reaction between α-amino acid amides and 1,2-dicarbonyl compounds. semanticscholar.org This method forms the pyrazinone ring by establishing bonds between N-1 and C-6, and N-4 and C-5. rsc.org To achieve the specific 5,6-dimethyl substitution pattern, the choice of the 1,2-dicarbonyl compound is critical. The use of 2,3-butanedione (diacetyl) as the dicarbonyl component provides the two methyl groups that will be located at the C-5 and C-6 positions of the final pyrazinone ring.

The regioselectivity of the condensation can be influenced by the substituents on the α-amino acid amide. For instance, the reaction of an α-amino acid amide with 2,3-butanedione can potentially lead to two isomeric products. However, careful selection of reactants and reaction conditions can favor the formation of the desired 5,6-dimethyl isomer. Another approach involves the reaction of an α-amino ketone with an α-haloacetyl halide, followed by cyclization with ammonia. rsc.org In this case, the α-amino ketone precursor would need to incorporate the moieties that will become the C-5 and C-6 dimethyl substituents.

Introduction of the Phenyl Substituent at C-3

The introduction of the phenyl group at the C-3 position is a key step in the synthesis of 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone. This can be accomplished through several synthetic routes, primarily by incorporating the phenyl group into one of the acyclic precursors.

One common method involves the condensation of an α-amino ketone with an α-haloacetyl halide. rsc.org To introduce the phenyl group at C-3, a phenyl-substituted α-haloacetyl halide, such as 2-bromo-2-phenylacetyl bromide, is used. This reactant provides the C-2 and C-3 atoms of the pyrazinone ring, with the phenyl group already in place.

An alternative strategy starts with an α-amino ketone that already contains an aryl group and reacts it with a glyoxylic acid derivative. rsc.org For the synthesis of 3,5-diaryl-2(1H)-pyrazinones, arylglyoxylic acid is a suitable starting material. rsc.org While the target molecule is not a diaryl compound, this highlights the principle of using precursors with pre-installed aryl groups to control the substitution pattern. The cyclization of the intermediate diketoamide, often facilitated by a nitrogen source like ammonium (B1175870) acetate, yields the 3-phenyl-2(1H)-pyrazinone core. rsc.org

Derivatization from Halogenated Pyrazinone Precursors (e.g., 3,5-dihalo-2(1H)-pyrazinones)

Halogenated pyrazinones, such as 3,5-dichloro- or 3,5-dibromo-2(1H)-pyrazinones, are highly versatile intermediates for the synthesis of substituted pyrazinone analogues. nih.gov These precursors can be synthesized using methods like the Hoornaert's method, which involves treating an α-aminonitrile with an oxalyl halide. rsc.orgnih.gov

The halogen atoms on the pyrazinone ring serve as reactive handles for introducing various substituents through cross-coupling reactions. The C-3 position, part of an imidoyl chloride moiety, is particularly reactive and can be selectively functionalized. nih.gov Metal-catalyzed cross-coupling reactions are extensively used to introduce aryl groups, such as the phenyl substituent, at this position. nih.gov

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions for C-3 Arylation

| Reaction Name | Catalyst/Ligand System (Examples) | Reactant for Phenyl Group |

| Suzuki Coupling | Pd(OAc)₂, Xantphos | Phenylboronic acid |

| Stille Coupling | Pd(PPh₃)₄ | Phenyltributylstannane |

| Heck Coupling | Pd(OAc)₂ | Styrene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Phenylacetylene |

These reactions offer a powerful and modular approach to synthesizing a wide array of 3-aryl-2(1H)-pyrazinones, including the target compound, by starting with a common halogenated intermediate and varying the coupling partner. ingentaconnect.com

Green Chemistry Principles in 2(1H)-Pyrazinone Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. The synthesis of 2(1H)-pyrazinones has benefited from the application of green chemistry principles, including the use of alternative energy sources, reduction of solvent waste, and development of catalytic methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The application of microwave irradiation has been successfully employed in the synthesis of the 2(1H)-pyrazinone scaffold. ingentaconnect.com

For example, microwave heating can significantly speed up the synthesis of 3,5-dihalo-2(1H)-pyrazinone precursors via Hoornaert's method. rsc.org A rapid one-pot, two-step protocol has been developed that involves a microwave-assisted Strecker reaction to form the α-aminonitrile, followed by cyclization with oxalyl chloride under further microwave irradiation. rsc.org Microwave energy has also been utilized in the cyclization step for the synthesis of 3,5-diaryl-2(1H)-pyrazinones from arylglyoxylic acids. rsc.org This technology offers reproducible and safe operating conditions, making it an attractive green alternative. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazinone Synthesis

| Synthetic Step | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

| Hoornaert's Method | Toluene, 70–100 °C, 4–6 h | One-pot, two-step protocol | Reduced reaction time |

| Cyclization (Diaryl-pyrazinones) | Refluxing ethanol | Microwave irradiation | Increased reaction speed |

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. While much of pyrazinone synthesis is conducted in solution, there is a growing interest in solvent-free reaction conditions. ewha.ac.kr

Solvent-free synthesis, sometimes achieved by grinding solid reactants together, can lead to highly efficient and clean reactions, often without the need for catalysts and producing minimal waste. ewha.ac.kr This approach has been successfully applied to the synthesis of related nitrogen-containing heterocycles like pyrazoles and pyridazinones. ewha.ac.krresearchgate.net The application of these "neat" or solid-state reaction technologies to the condensation reactions that form the pyrazinone ring, such as the reaction between an α-amino acid amide and a 1,2-dicarbonyl compound, represents a promising avenue for greener synthesis protocols. researchgate.net

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, improve selectivity, and allow for milder reaction conditions, all while being used in small amounts. nih.gov In the context of 2(1H)-pyrazinone synthesis, catalytic methods are crucial, particularly for derivatization and for creating the heterocyclic ring itself.

As previously mentioned, palladium-catalyzed cross-coupling reactions are essential for functionalizing halogenated pyrazinone precursors. nih.gov The use of catalysts like Pd(OAc)₂ with specific ligands such as Xantphos enables the efficient and selective formation of carbon-carbon or carbon-nitrogen bonds. nih.gov Furthermore, research into novel catalytic systems, such as the use of earth-abundant metals like manganese, is paving the way for more sustainable synthetic routes. nih.gov Manganese pincer complexes, for example, have been shown to catalyze the synthesis of pyrazines through acceptorless dehydrogenative coupling, an atom-economical process that generates hydrogen gas and water as the only byproducts. nih.gov The development of similar catalytic cyclization and condensation reactions for pyrazinones holds significant potential for enhancing the efficiency and environmental profile of their synthesis. mdpi.com

Ultrasonic Synthesis Approaches

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for promoting chemical reactions. This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.govnih.gov Consequently, ultrasonic-assisted synthesis often provides improved yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.netsemanticscholar.org

While specific studies on the ultrasonic synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- are not extensively documented, the principles and observed benefits in the synthesis of analogous heterocyclic compounds, such as pyrazolines, pyrimidines, and pyridazines, strongly suggest its applicability and potential advantages. nih.govresearchgate.netnih.gov Research on these related structures has consistently demonstrated that ultrasound irradiation can significantly enhance the efficiency of cyclocondensation and multicomponent reactions, which are common strategies for constructing the pyrazinone core. nih.govnih.gov

For instance, the synthesis of pyrazoline derivatives from chalcones and phenylhydrazine (B124118) has been achieved in high yields within minutes under ultrasonic irradiation at room temperature, a significant improvement over conventional methods that often require hours of reflux. researchgate.net Similarly, the synthesis of pyrazolylpyridazine-3-thione derivatives using ultrasound showed a sharp reduction in reaction times and a general increase in product yields when compared to traditional heating. researchgate.net These examples underscore the potential of sonochemistry as a green and efficient methodology for the synthesis of 2(1H)-pyrazinone analogues. The use of water as a solvent in some sonochemical protocols further enhances their eco-friendly credentials. nih.gov

The table below illustrates the comparative efficacy of ultrasonic synthesis versus conventional methods for related heterocyclic compounds, highlighting the typical improvements in reaction time and yield.

| Product | Synthetic Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Pyrazoline Derivatives | Ultrasound | KOH/EtOH | 1-6 min | High | researchgate.net |

| Pyrazoline Derivatives | Conventional Heating | Various | Hours | Moderate to High | researchgate.net |

| Pyrazolylpyridazine-3-thione Derivatives | Ultrasound | - | 30 min | 70-96% | researchgate.net |

| Pyrazolylpyridazine-3-thione Derivatives | Conventional Heating | - | 3-80 hours | 70-86% | researchgate.net |

| 1,3,5-Triazine Derivatives | Ultrasound | Water/TBAB | 5 min | >75% | nih.gov |

| 1,3,5-Triazine Derivatives | Conventional Heating | Various | Several hours | 6-93% | nih.gov |

Minimization of Chemical Waste and Byproduct Generation

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. A key aspect of this is the minimization of chemical waste and the generation of byproducts. nih.gov This can be achieved through various strategies, including improving atom economy, utilizing catalytic reagents, employing safer solvents, and designing energy-efficient processes. jk-sci.commdpi.com

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful as they incorporate a majority of the reactant atoms into the final product. jk-sci.comnih.gov In the context of 2(1H)-pyrazinone synthesis, one-pot condensation reactions of α-amino acid amides with 1,2-dicarbonyl compounds represent a more atom-economical approach compared to multi-step syntheses that involve the use of protecting groups and generate stoichiometric byproducts. nih.govrsc.org

Catalysis and Solvent Choice: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. jk-sci.com For pyrazinone synthesis, exploring catalytic alternatives to traditional reagents can significantly reduce waste streams. Furthermore, the choice of solvent is a critical factor in the environmental footprint of a synthesis. The development of synthetic protocols that use greener solvents, such as water or bio-based solvents, or even solvent-free conditions, is a primary goal in minimizing waste. nih.govmdpi.com For example, the use of mechanochemistry, where reactions are induced by mechanical energy with minimal or no solvent, aligns with the principles of waste reduction. nih.gov

The following table summarizes key strategies for waste minimization and their potential application in the synthesis of 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl- and its analogues.

| Strategy | Principle | Application to Pyrazinone Synthesis |

| High Atom Economy Reactions | Maximize the incorporation of reactant atoms into the final product. wikipedia.org | Employing one-pot condensation or cycloaddition strategies to construct the pyrazinone ring. nih.govnih.gov |

| Use of Catalytic Reagents | Replace stoichiometric reagents with catalytic alternatives to reduce waste. jk-sci.com | Developing catalytic cyclization methods instead of using stoichiometric condensing agents. |

| Green Solvents/Solvent-Free Conditions | Reduce or eliminate the use of hazardous organic solvents. nih.gov | Utilizing water as a reaction medium or exploring mechanochemical synthesis. nih.govnih.gov |

| One-Pot/Tandem Reactions | Minimize purification steps and solvent usage by combining multiple reaction steps. nih.gov | Designing synthetic routes where intermediates are not isolated, such as in certain multicomponent reactions. |

| Energy Efficiency | Use of alternative energy sources to reduce reaction times and byproducts. nih.gov | Employing microwave or ultrasonic irradiation to accelerate reactions and improve selectivity. nih.gov |

| Avoidance of Unnecessary Derivatization | Minimize the use of protecting groups to reduce the number of synthetic steps. nih.gov | Selecting synthetic pathways that do not require the protection and deprotection of functional groups. |

By consciously applying these principles, the synthesis of 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl- and its analogues can be designed to be more sustainable and environmentally responsible.

Advanced Spectroscopic and Crystallographic Elucidation of 2 1h Pyrazinone, 5,6 Dimethyl 3 Phenyl Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary insights into the molecular structure by identifying the different types of hydrogen and carbon atoms present.

The ¹H NMR spectrum of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- is expected to display distinct signals corresponding to the aromatic protons of the phenyl group, the two methyl groups attached to the pyrazinone core, and the N-H proton of the lactam. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the pyrazinone ring may be shifted downfield due to the electronic effects of the heterocyclic system. The two methyl groups at the C5 and C6 positions are in different chemical environments and are expected to appear as sharp singlets, likely in the range of δ 2.0-2.5 ppm. The N-H proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration, but it is often observed in the δ 8.0-12.0 ppm range for similar lactam structures.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is anticipated to be the carbonyl carbon (C2) of the lactam, typically appearing around 160-170 ppm. The other quaternary carbons of the pyrazinone ring (C3, C5, and C6) and the ipso-carbon of the phenyl ring would resonate in the δ 120-155 ppm range. The ortho, meta, and para carbons of the phenyl group are expected between δ 125-130 ppm. Finally, the two methyl carbons would produce signals in the aliphatic region, typically between δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 8.0 - 12.0 (broad singlet) | - |

| C2=O | - | 160 - 170 |

| C3 | - | 145 - 155 |

| C5 | - | 140 - 150 |

| C6 | - | 130 - 140 |

| Phenyl (C1') | - | 130 - 135 |

| Phenyl (C2', C6') | 7.5 - 7.8 (multiplet) | 128 - 130 |

| Phenyl (C3', C5') | 7.3 - 7.5 (multiplet) | 127 - 129 |

| Phenyl (C4') | 7.3 - 7.5 (multiplet) | 129 - 131 |

| C5-CH₃ | 2.2 - 2.5 (singlet) | 18 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for establishing the connectivity across quaternary carbons. It detects long-range (typically 2-3 bond) couplings between protons and carbons. For 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, key HMBC correlations would be expected between the methyl protons (C5-CH₃ and C6-CH₃) and the carbons of the pyrazinone ring (C5 and C6, respectively, as well as C3). Furthermore, a critical correlation from the ortho-protons of the phenyl ring to the C3 carbon of the pyrazinone ring would definitively confirm the attachment point of the phenyl substituent.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the ortho-protons of the phenyl ring and the protons of the methyl group at the C6 position. The presence and intensity of this cross-peak would help determine the preferred rotational orientation (dihedral angle) of the phenyl group relative to the pyrazinone ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Correlating Protons | Correlating Carbons / Protons | Information Gained |

|---|---|---|---|

| HMBC | C5-CH ₃ | C 5, C 6 | Confirms methyl group position on the pyrazinone ring. |

| HMBC | C6-CH ₃ | C 6, C 5 | Confirms methyl group position on the pyrazinone ring. |

| HMBC | Phenyl H (ortho) | C 3, C 1' | Confirms the C3-phenyl bond connectivity. |

| HMBC | N1-H | C 2, C 6 | Confirms the lactam structure. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, with a molecular formula of C₁₂H₁₂N₂O, the calculated monoisotopic mass is 200.0950 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high precision.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 200. The fragmentation pattern is expected to be characteristic of the pyrazinone structure. Plausible fragmentation pathways include:

Loss of CO: A common fragmentation for lactams, leading to a fragment ion at m/z 172.

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups would result in an ion at m/z 185.

Phenyl cation: The appearance of a prominent peak at m/z 77, corresponding to the C₆H₅⁺ cation.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₂H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical |

| 172 | [M - CO]⁺˙ | Loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- is expected to show several characteristic absorption bands. A moderately strong, broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide (lactam). The most intense band in the spectrum is expected to be the C=O stretch (Amide I band) of the lactam, typically appearing in the range of 1650-1680 cm⁻¹. Stretching vibrations for the C=N and C=C bonds within the pyrazinone and phenyl rings would be observed in the 1500-1620 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3100 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic, CH₃) | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch (Amide I) | 1650 - 1680 |

| C=N / C=C (Ring) | Stretch | 1500 - 1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The structure of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- contains a conjugated system extending from the phenyl ring through the pyrazinone core. This extended chromophore is expected to give rise to distinct absorption bands in the UV region.

Strong absorptions, corresponding to π → π* transitions, are anticipated, likely appearing as multiple bands between 200 and 350 nm. A lower intensity, longer wavelength absorption corresponding to the n → π* transition of the carbonyl group and nitrogen atoms may also be observed, potentially overlapping with the π → π* bands. The exact position and intensity (λₘₐₓ and ε) of these bands are dependent on the solvent used.

Table 5: Expected UV-Visible Electronic Transitions

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) |

|---|---|---|

| π → π* | Phenyl-Pyrazinone Conjugated System | 220 - 350 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide conclusive evidence for the chemical constitution and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

A search of the available scientific literature and crystallographic databases indicates that the crystal structure for 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- has not been reported. If a suitable single crystal were obtained and analyzed, the X-ray diffraction data would provide:

Absolute Confirmation of Connectivity: Verifying the structure determined by NMR.

Geometric Parameters: Precise measurements of all bond lengths and angles, revealing any potential ring strain or unusual geometry.

Conformational Details: An exact measurement of the dihedral angle between the plane of the pyrazinone ring and the phenyl ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This would likely show intermolecular hydrogen bonds between the N-H donor of one molecule and the C=O oxygen acceptor of a neighboring molecule, forming chains or dimeric structures, which are common motifs for secondary amides.

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- is characterized by the spatial arrangement of its constituent rings: the pyrazinone ring, the phenyl group, and the two methyl groups. X-ray crystallographic studies of analogous heterocyclic compounds reveal that the pyrazinone ring itself is nearly planar, a common feature of many unsaturated six-membered heterocyclic systems. However, the substituents on this ring introduce specific conformational preferences.

A key conformational parameter is the dihedral angle between the plane of the pyrazinone ring and the plane of the phenyl ring at the 3-position. This angle is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazinone core. In similar structures, such as other 3-phenyl substituted heterocyclic compounds, this dihedral angle can vary, indicating a degree of rotational freedom. For instance, in 6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide, the benzene (B151609) ring at the 3-position forms a dihedral angle of 13.2(1)° with the plane of the four nitrogen atoms in the tetrazine ring. nih.gov In other related structures, like diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the dihedral angle between the dihydropyridine (B1217469) ring and the attached benzene ring is a much larger 85.1(1)°. nih.gov This highlights that the specific electronic and steric environment of the molecule dictates the final conformation.

The planarity of the pyrazinone ring and the orientation of the phenyl substituent are crucial for understanding potential intermolecular interactions, such as π-π stacking, which can significantly influence the crystal packing and solid-state properties of the material.

Table 1: Representative Dihedral Angles in Related Heterocyclic Compounds

| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| 6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide | Phenyl and Tetrazine (N1-N4 plane) | 13.2(1) |

Note: Data for the specific title compound is not available and is presented here as a reference from analogous structures.

Elucidation of Regiochemical and Stereochemical Outcomes

The synthesis of substituted pyrazinones often involves the condensation of multiple components, which can lead to the formation of different isomers. The elucidation of the precise regiochemical and stereochemical outcome is therefore a critical aspect of its characterization.

One of the most established methods for pyrazinone synthesis is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method pioneered by Jones and later refined by Karmas and Spoerri. rsc.org The regioselectivity of this reaction is a key consideration. For example, when an unsymmetrical dicarbonyl compound like methylglyoxal (B44143) reacts with an α-amino acid amide, two different regioisomers can potentially be formed. Studies have shown that the reaction of methylglyoxal with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. rsc.org

However, the final substitution pattern depends on the specific reactants and reaction conditions. In a notable study, the reaction between methylglyoxal and alanine (B10760859) amide was demonstrated through X-ray crystallography to produce 3,5-dimethyl-2(1H)-pyrazinone. rsc.org This confirms that the amino acid-derived portion forms the N1-C6-C5 part of the ring, while the dicarbonyl compound provides the C2 and C3 atoms. For the synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, this precedent suggests a specific condensation pathway is favored, leading to the desired arrangement of the dimethyl and phenyl substituents. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the regiochemistry in the absence of single-crystal X-ray data.

Stereochemistry becomes a factor if chiral centers are present in the starting materials or are created during the synthesis. For the achiral 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, this is not a primary concern unless chiral derivatives are being synthesized.

Analysis of Intermolecular Interactions in Crystal Lattices

The way molecules of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- pack together in a solid-state crystal lattice is determined by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, collectively dictate the crystal's stability, melting point, solubility, and other macroscopic properties.

Key intermolecular interactions expected in the crystal lattice of this compound include:

Hydrogen Bonding: The pyrazinone ring contains an N-H group, which can act as a hydrogen bond donor, and a carbonyl group (C=O), which is an effective hydrogen bond acceptor. This allows for the formation of strong N-H···O hydrogen bonds, often leading to the creation of well-defined supramolecular structures such as dimers or chains.

π-π Stacking: The presence of two aromatic systems, the pyrazinone ring and the phenyl substituent, facilitates π-π stacking interactions. These interactions occur when the electron clouds of the aromatic rings overlap, contributing significantly to the stability of the crystal packing. The conformation of the phenyl ring relative to the pyrazinone ring (i.e., the dihedral angle) will influence the geometry and strength of these stacking interactions.

Thermal Analysis Techniques (e.g., TGA) for Material Stability Characterization

For heterocyclic compounds like 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, TGA can reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. Studies on related fused pyrazine (B50134) and pyrazinone systems have demonstrated their high thermal resilience. For instance, certain fused furazano-triazolo-pyrazinone derivatives exhibit exceptional stability, with onset decomposition temperatures exceeding 300 °C. acs.org In contrast, other nitrogen-rich heterocyclic systems, such as some asymmetrically substituted tetrazines, begin to decompose at lower temperatures, in the range of 127 °C to 188 °C. nih.gov

A typical TGA curve for a stable, pure organic compound like 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- would be expected to show a flat baseline with no significant mass loss until the temperature reaches the point of decomposition. At this point, a sharp drop in mass would be observed, corresponding to the breakdown of the molecule into volatile fragments. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Table 2: Decomposition Temperatures of Related Heterocyclic Compounds

| Compound Class | Example Compound | Decomposition Onset (Td) |

|---|---|---|

| Fused Pyrazinones | Fused furazano-triazolo-pyrazinone | > 300 °C acs.org |

This table provides reference data to contextualize the expected thermal stability of the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides a direct way to verify the empirical formula of a newly synthesized substance and is a standard measure of its purity.

For 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, the molecular formula is C₁₂H₁₂N₂O. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield percentage values that are in close agreement with these theoretical values, typically within a ±0.4% margin, which is the generally accepted level of accuracy for this technique.

The process involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified, allowing for the calculation of the original elemental percentages. A significant deviation between the found and calculated values would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 71.98 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |

| Total | | | | 200.241 | 100.00 |

Calculated based on the molecular formula C₁₂H₁₂N₂O.

Reaction Mechanisms and Transformations of 2 1h Pyrazinone, 5,6 Dimethyl 3 Phenyl

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazinone Ring

The pyrazinone ring, being an electron-deficient system, exhibits characteristic reactivity towards substitution reactions. The presence of two nitrogen atoms in the ring significantly influences its aromaticity and the electron density of the carbon atoms, thereby dictating the feasibility of electrophilic versus nucleophilic attack.

Electrophilic Substitution: The pyrazinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are typically difficult to achieve on the pyrazinone core itself. If such reactions were to occur, they would likely require harsh conditions and would be directed by the existing substituents. The phenyl group at the C3 position is more susceptible to electrophilic attack than the pyrazinone ring.

Nucleophilic Substitution: In contrast, the electron-deficient character of the pyrazinone ring makes it a suitable candidate for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the ring. For instance, a halo-derivative of 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl- can readily react with various nucleophiles.

Common nucleophiles that can be employed in these reactions include:

Amines

Alkoxides

Thiolates

Cyanide

The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms and the carbonyl group. The positions most activated for nucleophilic attack are typically C3 and C5.

Oxidation and Reduction Pathways

The 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl- moiety can undergo both oxidation and reduction under specific conditions, affecting the pyrazinone ring, the substituent groups, or both.

Oxidation: The pyrazinone ring is relatively resistant to strong oxidizing agents. doi.org However, the nitrogen atoms can be oxidized to form N-oxides using peracids like peracetic acid or trifluoroperacetic acid. doi.org The formation of mono- or di-N-oxides is dependent on the reaction conditions. doi.org The alkyl substituents (dimethyl groups) on the ring can be oxidized to carboxylic acids under vigorous conditions, for example, with potassium permanganate, although yields are often low. doi.org

Reduction: Catalytic hydrogenation is a common method for the reduction of the pyrazinone ring. Depending on the catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (temperature, pressure), the double bonds in the pyrazinone ring can be selectively or fully reduced to yield dihydropyrazinone or piperazinone structures. The phenyl group may also be reduced to a cyclohexyl group under more forcing hydrogenation conditions.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazinones. These reactions typically require a halo-substituted pyrazinone precursor to proceed.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium catalysts are widely used to form new carbon-carbon bonds. For a derivative of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- substituted with a halogen (e.g., Cl, Br, I) at a ring position, several palladium-catalyzed cross-coupling reactions are feasible.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of a halo-pyrazinone with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile for forming biaryl linkages or introducing alkyl, alkenyl, or alkynyl groups. For example, a 5-bromo-pyrazinone derivative can be coupled with phenylboronic acid to introduce a second phenyl group onto the ring. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Halo-5,6-dimethyl-3-phenyl-2(1H)-pyrazinone | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Aryl/Vinyl-substituted Pyrazinone |

Heck Coupling: The Heck reaction couples a halo-pyrazinone with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.orgslideshare.netnumberanalytics.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnumberanalytics.com This method is useful for introducing vinyl substituents onto the pyrazinone core. numberanalytics.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a halo-pyrazinone and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govthalesnano.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of alkynyl moieties.

Stille Coupling: The Stille reaction involves the coupling of a halo-pyrazinone with an organotin compound (organostannane). openochem.orgorganic-chemistry.orgwikipedia.orglibretexts.org It is a versatile reaction catalyzed by palladium complexes and tolerates a wide range of functional groups. openochem.orgorganic-chemistry.orgwikipedia.orglibretexts.org

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like rhodium, nickel, and copper can also mediate important transformations of pyrazinone derivatives.

Rhodium-Catalyzed Reactions: Rhodium(III) has been shown to catalyze the C-H functionalization and subsequent oxidative annulation of 5-aryl pyrazinones with internal alkynes. acs.org This provides a pathway to pyrazinone-linked naphthalene (B1677914) structures. acs.org The pyrazinone itself can act as a directing group for the C-H activation. acs.orgresearchgate.netnih.govrsc.orgnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are often a more economical alternative to palladium for cross-coupling reactions. They can be used for Suzuki-type couplings and other transformations like C-N cross-couplings of pyrazole-containing nucleophiles. rsc.orgresearchgate.net Nickel-catalyzed cascade reactions have been developed for the synthesis of pyrazino-fused quinazolinones. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are particularly useful for Ullmann-type reactions, which can be used to form C-N, C-O, and C-S bonds. For instance, a halo-pyrazinone could react with an amine, alcohol, or thiol in the presence of a copper catalyst. Copper has also been used in the synthesis of N-phenyl indazoles via intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.govbeilstein-journals.org

1,3-Dipolar Cycloaddition Reactions of 3-Oxidopyraziniums

2(1H)-Pyrazinones can be converted into their corresponding 3-oxidopyrazinium betaines. These species are azomethine ylides and can act as 1,3-dipoles in cycloaddition reactions. This provides a powerful method for the synthesis of complex bicyclic nitrogen-containing scaffolds.

The reaction involves the [3+2] cycloaddition of the 3-oxidopyrazinium ylide with a dipolarophile, typically an alkene or an alkyne. The reaction is a concerted, pericyclic process. With electron-deficient alkenes like methyl acrylate, the cycloaddition leads to the formation of diazabicyclo[3.2.1]octane structures.

The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. Both endo and exo cycloadducts can be formed. Computational studies have been used to predict the activation barriers and thermodynamic stability of the different possible products.

Photochemical Transformations and Cyclodimerizations in the Solid State

The photochemical behavior of 2(1H)-pyrazinones, particularly in the solid state, can differ significantly from their reactivity in solution. The fixed orientation of molecules in a crystal lattice can lead to highly specific and stereoselective reactions. numberanalytics.com

A close analog, 1-methyl-5,6-diphenylpyrazin-2-one, has been shown to undergo a photochemical [4+4] cyclodimerization in the solid state upon irradiation, while being inert in solution. researchgate.net This topochemical reaction is highly dependent on the crystal packing of the pyrazinone molecules. researchgate.net Only one of the crystalline modifications of this compound is light-sensitive, where the molecules are packed in a parallel arrangement with short distances between the reacting centers. researchgate.net

Ring Opening and Rearrangement Pathways of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-

The stability of the 2(1H)-pyrazinone ring in 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone means that ring-opening and rearrangement reactions are not common and typically require specific conditions, such as photochemical activation. While detailed studies focusing exclusively on the rearrangement pathways of 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl- are limited in publicly available scientific literature, analogous transformations of related pyrazinone derivatives provide insight into potential reaction mechanisms.

One of the notable rearrangement pathways for 2(1H)-pyrazinones involves a photochemical reaction in the presence of oxygen. Studies on 1-alkyl-5,6-diarylpyrazin-2(1H)-ones have shown that irradiation can lead to ring opening and the formation of N-alkyl-acetamide derivatives. This transformation is believed to proceed through a key endoperoxide intermediate.

The proposed mechanism for this type of photochemical rearrangement is initiated by the reaction of the pyrazinone ring with singlet oxygen, which can be generated photosensitively. The pyrazinone itself may act as a sensitizer. This leads to a [4+2] cycloaddition to form a bicyclic endoperoxide. Subsequent irradiation of this unstable endoperoxide intermediate is thought to cause the fission of the O-O bond, followed by a series of rearrangements and the elimination of a nitrile derivative, ultimately leading to the ring-opened acetamide (B32628) product.

For 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl-, a similar photochemical pathway in an oxygenated solvent could be hypothesized. The irradiation would lead to an endoperoxide, which upon further reaction, could potentially rearrange to form an N-substituted acetamide derivative, with the elimination of benzonitrile (B105546). However, without specific experimental studies on this compound, this pathway remains a plausible extrapolation from related systems.

The table below outlines the general transformation observed in the photochemical rearrangement of analogous 2(1H)-pyrazinone derivatives.

| Starting Material (General Structure) | Reagents and Conditions | Key Intermediate | Major Product (General Structure) |

| 1-Alkyl-5,6-diaryl-2(1H)-pyrazinone | Irradiation (e.g., high-pressure mercury lamp), O₂, Solvent (e.g., Methanol) | Endoperoxide | N-Alkyl-acetamide derivative |

It is important to note that other rearrangement pathways, such as those catalyzed by acid, base, or heat, have not been extensively documented for this specific class of pyrazinones. The aromatic stabilization of the phenyl substituent at the C3 position and the electron-donating nature of the methyl groups at C5 and C6 may influence the reactivity of the pyrazinone ring, potentially making it more or less susceptible to certain types of rearrangements compared to other substituted pyrazinones. Further dedicated research is necessary to fully elucidate the specific ring opening and rearrangement pathways applicable to 2(1H)-pyrazinone, 5,6-dimethyl-3-phenyl-.

Theoretical and Computational Studies on 2 1h Pyrazinone, 5,6 Dimethyl 3 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized molecular geometry of compounds. For a molecule like 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-, DFT calculations would typically commence with the selection of a suitable functional and basis set. A common choice for organic molecules is the B3LYP functional combined with a basis set such as 6-31G(d,p).

Table 1: Hypothetical Optimized Geometric Parameters for 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2-N3 | 1.32 |

| N3-C4 | 1.40 |

| C4-C5 | 1.36 |

| C5-C6 | 1.45 |

| C6-N1 | 1.42 |

| C4-C(phenyl) | 1.48 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 118.5 |

| N1-C2-N3 | 122.0 |

| C2-N3-C4 | 119.3 |

| N3-C4-C5 | 120.8 |

| C4-C5-C6 | 117.4 |

| C5-C6-N1 | 122.0 |

| **Dihedral Angles (°) ** |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate potential reaction mechanisms involving 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. These calculations are instrumental in understanding the reactivity of the compound, predicting reaction outcomes, and designing novel synthetic routes. For example, the elucidation of the mechanism for its synthesis or its potential metabolic pathways could be explored using these methods.

Conformational Analysis and Energetic Profiling

The presence of the phenyl group attached to the pyrazinone ring introduces a degree of rotational freedom, leading to different possible conformations. Conformational analysis would involve systematically rotating the phenyl ring and calculating the corresponding energy to identify the most stable conformer(s). This energetic profiling helps in understanding the molecule's preferred shape in different environments, which is critical for its biological activity and physical properties. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds, as they can be compared with experimental data to confirm the proposed structure. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-

| Carbon Atom | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| C2 | 155.2 | 154.8 |

| C3 | 148.9 | 148.5 |

| C5 | 128.7 | 128.4 |

| C6 | 135.4 | 135.1 |

| C(phenyl)-ipso | 132.1 | 131.8 |

| C(phenyl)-ortho | 129.5 | 129.2 |

| C(phenyl)-meta | 128.9 | 128.6 |

| C(phenyl)-para | 130.3 | 130.0 |

| C(methyl)-5 | 20.8 | 20.5 |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Molecular Modeling and Simulation Approaches

Beyond static calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-. MD simulations can model the compound's movement and interactions with its environment, such as a solvent or a biological receptor, over time. This approach is particularly useful for studying how the molecule behaves in a biological system, predicting its binding affinity to a target protein, and understanding the intermolecular forces that govern its interactions.

Advanced Applications of 2 1h Pyrazinone, 5,6 Dimethyl 3 Phenyl and Its Derivatives in Materials and Catalysis

Catalytic Applications in Organic Synthesis

The pyrazinone framework is increasingly recognized for its potential in catalysis, both as a chiral auxiliary and as a ligand for transition metals.

Asymmetric Catalysis Involving Pyrazinone Scaffolds

The inherent chirality of certain pyrazinone derivatives makes them promising candidates for asymmetric catalysis. While direct catalytic applications of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- are still an emerging area of research, the broader class of pyrazinone and its isomers, pyrazolones, have been successfully employed in asymmetric synthesis. The pyrazolin-5-one scaffold, for instance, has been a versatile substrate in organo- and metal-catalyzed asymmetric reactions to produce highly functionalized and chiral pyrazole (B372694) and pyrazolone (B3327878) derivatives. rsc.orgresearchgate.net These reactions often exploit the reactivity of the pyrazolin-5-one core to achieve high enantioselectivity. rsc.org

The principles demonstrated with pyrazolone scaffolds are applicable to pyrazinone systems. The development of chiral pyrazinone-based catalysts could facilitate a range of asymmetric transformations. For example, metal-free catalysis using chiral phosphoric acids has been successful in the asymmetric synthesis of pyrazolines, suggesting a potential pathway for similar applications with pyrazinone derivatives. nih.gov The design of C2-symmetric and non-symmetrical chiral ligands has been a dominant theme in asymmetric catalysis, and the pyrazinone structure offers a flexible platform for creating such ligands with tunable steric and electronic properties. nih.gov

Use as Ligands in Metal-Catalyzed Processes

The nitrogen atoms within the pyrazinone ring, along with the exocyclic carbonyl group, present multiple coordination sites for metal ions. This characteristic allows pyrazinone derivatives to function as versatile ligands in a variety of metal-catalyzed reactions. tandfonline.comresearchgate.net The coordination chemistry of related N-heterocycles like pyrazoles and pyrazolones is well-established, providing a strong basis for the potential of pyrazinones as ligands. nih.govunicam.itresearchgate.net

Metal complexes of pyrazolone-based ligands have demonstrated catalytic activity in polymerization, oxidation, and coupling reactions. researchgate.net For instance, ruthenium(II) complexes containing pyrazolone carbothioamide ligands have been used as catalysts in the direct amination of alcohols. researchgate.net Similarly, Schiff base metal complexes derived from pyrazine-2-carboxamide have been synthesized and characterized, indicating the coordination potential of the pyrazine (B50134) moiety. researchgate.net The thermal stability of such metal complexes, often studied through thermogravimetric analysis, is a crucial factor for their application in catalysis. nih.govjocpr.com

The following table summarizes representative metal complexes with pyrazine-related ligands and their potential catalytic applications:

| Ligand Type | Metal Ion | Potential Catalytic Application |

| Pyrazolone-based Schiff bases | Cu(II), Ni(II), Co(II) | Oxidation, Polymerization |

| Pyrazine-2-carboxamide derivatives | Ru(III), Ni(II), Cu(II) | Various organic transformations |

| Substituted Isonicotinohydrazide | Cu(II) | C-N coupling reactions |

These examples underscore the broad potential of 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- and its derivatives to act as ligands, where the electronic properties of the phenyl and dimethyl substituents can be used to fine-tune the catalytic activity of the resulting metal complexes.

Development in Advanced Materials Science

The photophysical and self-assembly properties of the pyrazinone scaffold are being explored for the creation of novel functional materials with applications in electronics, optics, and nanotechnology.

Incorporation into Functional Materials with Specific Optical or Electronic Properties

Pyrazine and its derivatives are known to be key components in various functional materials due to their distinct electronic characteristics. mdpi.com The incorporation of a 3-phenyl group and 5,6-dimethyl groups into the 2(1H)-pyrazinone ring can significantly influence the molecule's photophysical properties, such as absorption and emission spectra. The electronic properties of pyrazinoquinoxaline derivatives, for example, can be tuned by changing the substituents, leading to materials with low band gaps suitable for organic semiconductors. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the electronic and nonlinear optical (NLO) properties of such heterocyclic compounds. mdpi.com For instance, the HOMO-LUMO energy gap, which is a key parameter for determining chemical reactivity and electronic properties, can be calculated. In a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV. mdpi.com The variation of substituents on pyrazoline materials has also been shown to manipulate their physicochemical properties, allowing for the fine-tuning of their optical characteristics. researchgate.net

The following table illustrates key electronic properties calculated for a representative pyrazine derivative:

| Property | Value | Significance |

| HOMO-LUMO Energy Gap (ΔE) | 4.21 - 4.93 eV | Indicates chemical reactivity and stability |

| Polarizability (α) | Varies with substituents | Relates to the material's response to an electric field |

| Hyperpolarizability (βo) | Varies with substituents | A measure of nonlinear optical activity |

These findings suggest that 2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- could be a valuable building block for creating materials with tailored optical and electronic functionalities for applications in devices like organic light-emitting diodes (OLEDs) or sensors.

Exploration in Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that drive molecular recognition and self-assembly. nih.gov Pyrazinone derivatives are excellent candidates for the construction of supramolecular architectures due to their ability to participate in hydrogen bonding (via the N-H group) and π-π stacking interactions (via the pyrazinone and phenyl rings). rsc.orgru.nl